

Validating RIP2 Target Engagement: A Comparative Guide to "RIP2 Kinase Inhibitor 1"

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Compound of Interest				
Compound Name:	RIP2 kinase inhibitor 1			
Cat. No.:	B607818	Get Quote		

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of "RIP2 kinase inhibitor 1" and its target engagement validation with alternative inhibitors, supported by experimental data and detailed protocols.

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2, also known as RIP2) is a critical downstream signaling partner of the intracellular pattern recognition receptors NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, initiating a signaling cascade that culminates in the activation of the NF-kB and MAPK pathways, leading to the production of pro-inflammatory cytokines. Dysregulation of the NOD-RIPK2 signaling axis has been implicated in various inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.

This guide focuses on "RIP2 kinase inhibitor 1," a potent and selective inhibitor of RIP2, and compares its performance in target engagement assays with other well-characterized RIP2 inhibitors, WEHI-345 and GSK583.

Comparative Analysis of RIP2 Kinase Inhibitors

The following table summarizes the quantitative data for "RIP2 kinase inhibitor 1" and its comparators, WEHI-345 and GSK583, across various biochemical and cellular assays.

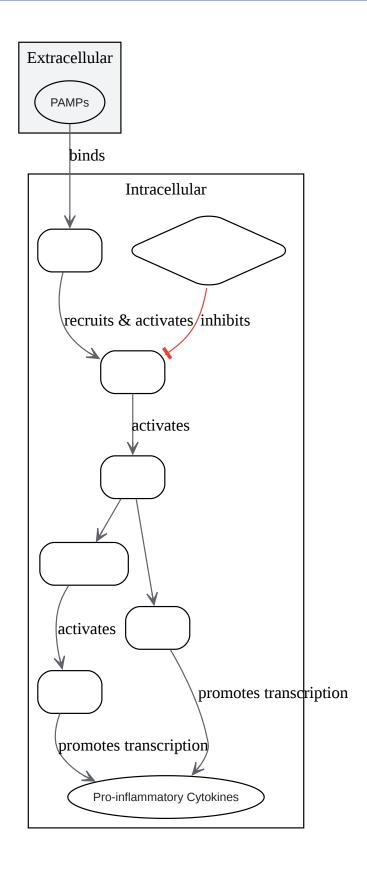


Inhibitor	Assay Type	Target	IC50 / Kd	Reference
RIP2 kinase inhibitor 1 (compound 11)	Fluorescence Polarization (FP)	RIP2	IC50: 30 nM	[1][2]
Human Whole Blood (hWB) Assay (Cytokine Inhibition)	Endogenous RIP2	IC50: 50 nM	[1]	
WEHI-345	Kinase Assay	Human Recombinant RIPK2	IC50: 130 nM	[3]
Kinase Assay	RIPK2	Kd: 46 nM	[4]	
Cellular Assay (MDP-induced cytokine production)	Endogenous RIPK2	Potent inhibition	[3]	
GSK583	Kinase Assay	RIP2	IC50: 5 nM	[5][6]
Fluorescence Polarization	RIP2	IC50: 5 nM	[7]	
Cellular Assay (MDP-stimulated TNFα production)	Endogenous RIP2	IC50: 8 nM	[6]	_
NanoBRET (RIPK2-XIAP interaction)	RIPK2-XIAP	IC50: 26.22 nM	[8][9]	

Signaling Pathway and Experimental Workflows

To visually represent the biological context and experimental approaches, the following diagrams were generated using Graphviz.

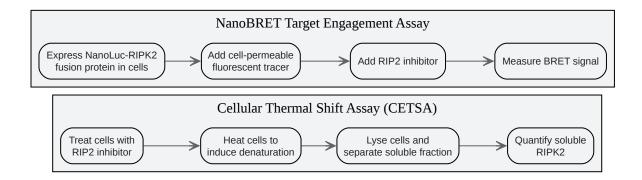




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Figure 1: Simplified RIP2 signaling pathway.





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